molecular formula C12H15FN2O2 B2663074 3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine CAS No. 1915359-34-0

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine

Cat. No.: B2663074
CAS No.: 1915359-34-0
M. Wt: 238.262
InChI Key: HWOVXMZKHARBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine is a fluorinated heterocyclic compound. Fluorinated compounds are known for their unique physicochemical properties, which often result in enhanced biological activity and metabolic stability. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent, which provides high yields of fluorinated pyridines . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of methoxy-substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity to its target, leading to increased biological activity. The piperidine moiety may also contribute to the compound’s overall pharmacokinetic profile by improving its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Fluoro-4-(methoxycarbonyl)pyridine
  • 3-Fluoro-4-(piperidin-1-ylcarbonyl)pyridine

Uniqueness

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine is unique due to the presence of both a fluorine atom and a methoxypiperidine moiety. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and increased biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-methoxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-9-3-2-6-15(8-9)12(16)10-4-5-14-7-11(10)13/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVXMZKHARBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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